molecular formula C8H9N3O B13514816 4-Azido-1-methoxy-2-methylbenzene

4-Azido-1-methoxy-2-methylbenzene

Cat. No.: B13514816
M. Wt: 163.18 g/mol
InChI Key: BCQDNKBTSSXMES-UHFFFAOYSA-N
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Description

4-Azido-1-methoxy-2-methylbenzene is an aromatic organic azide of significant value in synthetic organic chemistry, particularly for the construction of nitrogen-containing heterocycles and in metal-catalyzed amination reactions . Organic azides are versatile building blocks because their azido group can function as an aminating agent, introducing nitrogen-based functional groups into complex molecular architectures . For instance, under copper or iridium catalysis, aryl azides can generate nitrene intermediates that react with C-H bonds, enabling the synthesis of valuable structures like aminated quinolines or nitrogenous furoindolines and pyrroloindolines derived from biological precursors such as tryptophol . Furthermore, this compound can participate in cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a cornerstone of "click chemistry." This reaction is widely used in material science, bioconjugation, and drug discovery for its high efficiency and selectivity in forming triazole linkages . The presence of the methoxy and methyl substituents on the benzene ring influences the compound's electron density and can direct subsequent electrophilic substitution reactions, offering additional avenues for structural diversification . As a research chemical, 4-Azido-1-methoxy-2-methylbenzene provides a versatile handle for the synthesis of more complex, functionalized molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

4-azido-1-methoxy-2-methylbenzene

InChI

InChI=1S/C8H9N3O/c1-6-5-7(10-11-9)3-4-8(6)12-2/h3-5H,1-2H3

InChI Key

BCQDNKBTSSXMES-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N=[N+]=[N-])OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azido-1-methoxy-2-methylbenzene typically involves multiple steps:

    Reduction: Conversion of the nitro group to an amine group (NH2).

    Diazotization: Formation of a diazonium salt from the amine group.

    Azidation: Substitution of the diazonium group with an azido group (N3).

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Azido-1-methoxy-2-methylbenzene undergoes various types of chemical reactions, including:

    Oxidation: Conversion of the methyl group to a carboxylic acid group.

    Reduction: Reduction of the azido group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions, where the azido group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) under specific conditions.

Major Products Formed

    Oxidation: Formation of 4-azido-1-methoxy-2-methylbenzoic acid.

    Reduction: Formation of 4-amino-1-methoxy-2-methylbenzene.

    Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

4-Azido-1-methoxy-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its use in bioorthogonal chemistry.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Azido-1-methoxy-2-methylbenzene involves its ability to undergo various chemical transformations. The azido group is particularly reactive and can participate in cycloaddition reactions, forming triazoles. These reactions are often catalyzed by copper (Cu) or ruthenium (Ru) catalysts. The methoxy group can influence the electron density of the benzene ring, affecting the reactivity of the compound in electrophilic aromatic substitution reactions.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula CAS RN Key Properties/Applications Reference
2-Azido-4-chloro-1-methoxybenzene 1-OCH₃, 2-N₃, 4-Cl C₇H₅ClN₃O 137345-97-2 LogP: 2.74; PSA: 58.98; precursor for triazole synthesis
1-(Azidomethyl)-4-methoxybenzene 1-OCH₃, 4-CH₂N₃ C₈H₉N₃O N/A LogP: N/A; HS Code: 2929909090; used in click chemistry
2-Azido-1-(4-methylphenyl)ethanone 4-CH₃C₆H₄COCH₂N₃ C₉H₉N₃O N/A Intermediate for bioactive triazoles
4-Methoxy-2-methylbenzaldehyde 1-OCH₃, 2-CH₃, 4-CHO C₉H₁₀O₂ 52289-54-0 Purity >95.0%; used in flavor/fragrance synthesis

Key Observations:

Electron-Donating Groups: The methoxy group in 4-methoxy-2-methylbenzaldehyde stabilizes the aromatic ring via resonance, a property likely shared with 4-Azido-1-methoxy-2-methylbenzene .

Applications in Synthesis: Triazole Formation: 2-Azido-1-(4-methylphenyl)ethanone serves as a key intermediate in triazole synthesis, suggesting that 4-Azido-1-methoxy-2-methylbenzene could similarly participate in Huisgen cycloaddition . Bioconjugation: 1-(Azidomethyl)-4-methoxybenzene’s azidomethyl group enables efficient coupling with alkynes, a trait applicable to the target compound .

Physical Properties :

  • LogP and PSA : Chloro- and azido-substituted compounds (e.g., 2-azido-4-chloro-1-methoxybenzene) exhibit higher LogP values than methoxy- or methyl-substituted analogs, indicating greater lipophilicity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Azido-1-methoxy-2-methylbenzene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution. For example, a precursor like 2-chloro-1-methoxybenzene can react with sodium azide in polar aprotic solvents (e.g., DMF) at elevated temperatures (~80–100°C). Reaction duration (6–12 hours) and stoichiometric ratios (1:1.2 precursor-to-azide) are critical for maximizing yield (≥75%) while minimizing side products like azide dimerization .

Q. How should researchers handle and store 4-Azido-1-methoxy-2-methylbenzene to ensure stability?

  • Methodological Answer : The azido group is thermally and photolytically sensitive. Store the compound in amber vials at –20°C under inert gas (N₂/Ar). Avoid exposure to strong acids/bases (pH <5 or >9 accelerates decomposition). Conduct stability tests via HPLC or TLC to monitor degradation products during long-term storage .

Q. What analytical techniques are recommended for characterizing 4-Azido-1-methoxy-2-methylbenzene?

  • Methodological Answer : Use a combination of:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C1, azido at C4).
  • IR : A sharp peak at ~2100 cm⁻¹ confirms the azide group.
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular ion ([M+H]⁺ or [M–N₂]⁺ fragments).
    Cross-validate with elemental analysis for purity ≥95% .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing derivatives of 4-Azido-1-methoxy-2-methylbenzene?

  • Methodological Answer : Spectral discrepancies (e.g., unexpected shifts in ¹³C NMR) often arise from incomplete substitution or solvent effects. Perform controlled experiments:

  • Vary reaction time/temperature to isolate intermediates.
  • Use deuterated solvents (e.g., DMSO-d6) to eliminate solvent artifacts.
  • Compare with computational predictions (DFT-based NMR chemical shift calculations) .

Q. What strategies optimize the regioselectivity of click chemistry reactions involving 4-Azido-1-methoxy-2-methylbenzene?

  • Methodological Answer : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is pH- and ligand-dependent. For regioselective triazole formation:

  • Use TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) as a stabilizing ligand.
  • Optimize pH to 7–8 (phosphate buffer) to prevent azide protonation.
  • Screen alkyne partners (e.g., terminal vs. internal) to favor 1,4-disubstituted triazoles .

Q. How does the methyl group at C2 influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The methyl group sterically hinders electrophilic attack at C2, directing reactivity to the azido (C4) and methoxy (C1) positions. To test this:

  • Compare reaction rates with/without the methyl group using kinetic studies (e.g., UV-Vis monitoring).
  • Perform X-ray crystallography to analyze steric effects on molecular conformation .

Q. What are the implications of 4-Azido-1-methoxy-2-methylbenzene’s logP (2.74) in drug discovery applications?

  • Methodological Answer : The moderate logP value suggests balanced lipophilicity, suitable for blood-brain barrier penetration. For targeted applications:

  • Modify substituents (e.g., fluorination at C6) to adjust logP.
  • Use in vitro assays (e.g., PAMPA-BBB) to correlate logP with permeability .

Data-Driven Research Design

Q. How can researchers design SAR studies for azido-containing analogs of 4-Azido-1-methoxy-2-methylbenzene?

  • Methodological Answer :

  • Scaffold diversification : Replace the methoxy group with ethoxy or halogen atoms.
  • Activity testing : Screen against biological targets (e.g., kinases) using fluorescence polarization assays.
  • Data analysis : Apply multivariate regression to correlate substituent effects (Hammett σ values) with IC₅₀ .

Q. What experimental controls are essential when studying the compound’s photolytic decomposition?

  • Methodological Answer :

  • Dark controls : Perform parallel reactions in opaque containers.
  • Light intensity calibration : Use actinometry (e.g., ferrioxalate) to quantify photon flux.
  • Product quantification : Monitor N₂ release via gas chromatography or residual azide via IR .

Tables for Key Parameters

Property Value Method Reference
Molecular Weight191.19 g/molHRMS
logP2.74Computational
Thermal Decomposition Temp>150°CDSC
Aqueous Stability (pH 7)>48 hoursHPLC

Contradiction Analysis Framework

  • Scenario : Conflicting reactivity reports in click chemistry.
  • Resolution :
    • Verify catalyst purity (e.g., Cu(I) vs. Cu(II)).
    • Test under anaerobic conditions to rule out oxidative side reactions.
    • Replicate literature protocols with exact stoichiometry .

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